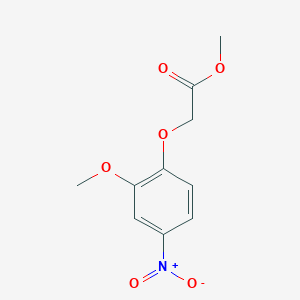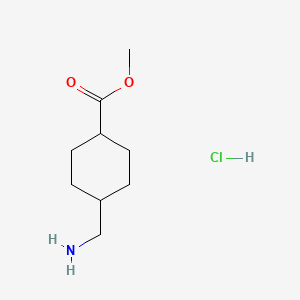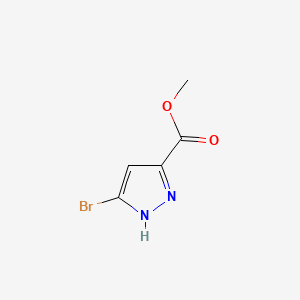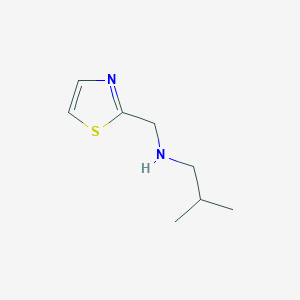
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted for the period of 2013–2019 .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Synthesis of related tetrahydroisoquinolines, like 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, involves processes such as reductive amination of Schiff's Bases and lithiation of 2-methylarylidene-tert-butylamines (Zlatoidský & Gabos, 2009).
Pharmacological Effects
- Variants of tetrahydroisoquinolines show effects on blood pressure, respiration, and smooth muscle, with their chemical constitution influencing their physiological action. For instance, pressor activity is associated with secondary amines and depressor activity with tertiary amines (Fassett & Hjort, 1938).
Neuroprotective Properties
- Certain derivatives of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), including hydroxy and methoxy substitutions, have been studied for their neuroprotective or neurotoxic activities. Hydroxy-1MeTIQ derivatives, in particular, may offer potential in the treatment of Parkinson's disease (Okuda, Kotake & Ohta, 2003).
Antitumor Activity
- Substituted tetrahydroisoquinoline derivatives, including those with C3/C1 substitution, exhibit significant antiproliferative activities against various cancer cell lines. Their conformational properties and substitutions affect their efficacy, with some compounds showing promise in drug-resistant cancer cells (Dohle et al., 2014).
Neuropsychiatric Research
- Some tetrahydroisoquinoline-3-carboxylic acids influence the locomotor activity of mice and are present endogenously in rat brains, suggesting a physiological role. Their effects on various neurotransmitters and metabolites have been explored (Nakagawa et al., 1996).
Chemotherapeutic Potential
- Tetrahydroisoquinoline derivatives have been investigated for their roles in inhibiting microtubule polymerization and binding tubulin, indicating their potential in cancer therapy. Their activities and binding characteristics confirm their mechanism of action and therapeutic potential (Wang et al., 2007).
Eigenschaften
IUPAC Name |
7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFDVNYMULOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298624 | |
| Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54893-23-1 | |
| Record name | NSC124713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)


![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)


![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)
![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)




![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)
